N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
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Overview
Description
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a substituted ethanediamide structure
Preparation Methods
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps, including the formation of the benzodioxole moiety, the introduction of the piperazine ring, and the final coupling with the ethanediamide structure. Common synthetic routes may involve:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of Piperazine Ring: This step often involves the reaction of the benzodioxole intermediate with a piperazine derivative under basic conditions.
Coupling with Ethanediamide: The final step involves the coupling of the piperazine-benzodioxole intermediate with an ethanediamide derivative, typically using coupling reagents like EDCI or DCC in the presence of a base.
Chemical Reactions Analysis
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: It is explored as a potential therapeutic agent, particularly in the development of drugs targeting cancer cells.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in cell proliferation.
Interacting with Receptors: Modulating the activity of receptors on the cell surface.
Disrupting Cellular Processes: Interfering with processes like DNA replication and protein synthesis.
Comparison with Similar Compounds
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide can be compared with similar compounds such as:
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide: This compound shares the benzodioxole moiety but has different substituents and biological activities.
2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: A simpler compound with the benzodioxole structure, used in various chemical syntheses.
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-17-3-5-18(6-4-17)14-25-23(29)24(30)26-15-20(28-11-9-27(2)10-12-28)19-7-8-21-22(13-19)32-16-31-21/h3-8,13,20H,9-12,14-16H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGHIIINIARRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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